(R)-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
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Overview
Description
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is a chemical compound with the molecular formula C18H29ClN2O4 and a molecular weight of 372.89 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of tert-butyl 2-aminohexanoate with benzyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The compound is often produced in bulk quantities for use in various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various reaction intermediates and products. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid derivative .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
- ®-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride
Uniqueness
®-tert-Butyl2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its specific tert-butyl and benzyloxycarbonyl protecting groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m1/s1 |
InChI Key |
AKFVZALISNAFRA-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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